N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is part of a series of 2,3-dihydroimidazo[2,1-b]thiazoles that have been synthesized and evaluated for their anticancer properties . These compounds act as dual kinase inhibitors of IGF1R and EGFR .
Synthesis Analysis
The synthesis of these compounds involves understanding the structure-activity relationship . Key modifications were performed to improve drug-like properties of the series . A 2-oxa-6-azaspiro[3.3]heptane moiety was incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a 2-oxa-6-azaspiro[3.3]heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Applications De Recherche Scientifique
Antitubercular Activity
The compound’s structural features suggest potential antitubercular properties. Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In vitro studies have demonstrated promising activity, particularly when compared to existing drugs. Further research is needed to explore its mechanism of action and optimize its potency .
Neglected Tropical Diseases (NTDs)
Beyond TB, this compound has shown interesting activity against neglected tropical diseases (NTDs). Specifically, it exhibits superior efficacy against Chagas disease, caused by Trypanosoma cruzi. N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide could potentially serve as a lead compound for developing novel treatments for NTDs .
Anticancer Potential
While not extensively studied, the compound’s unique structure warrants exploration in the field of oncology. Researchers have synthesized related thiazoles with promising antitumor and cytotoxic activity. Investigating its effects on cancer cell lines, particularly prostate cancer, could reveal its potential as an anticancer agent .
Antimicrobial Applications
Considering its heterocyclic scaffold, this compound may exhibit broad-spectrum antimicrobial properties. Researchers should explore its activity against bacterial and fungal pathogens. Its stability and pharmacokinetic profile could make it a valuable addition to the arsenal of antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Although speculative, the compound’s structural motifs suggest possible analgesic and anti-inflammatory properties. Investigating its interactions with relevant targets (e.g., cyclooxygenases) could shed light on its therapeutic potential in pain management and inflammation .
Antioxidant and Enzyme Inhibition
The presence of imidazole and thiazole moieties hints at antioxidant activity. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress. Additionally, assessing its inhibition of enzymes (e.g., carbonic anhydrase, cholinesterase) may reveal further therapeutic applications .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-11-9-12(2)26-18(20-11)23-16(24-26)17(27)21-14-6-4-3-5-13(14)15-10-25-7-8-28-19(25)22-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUINCUUQBVKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.